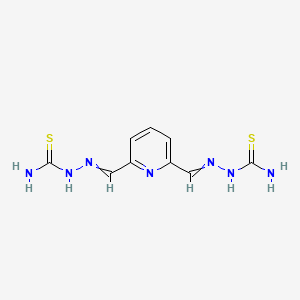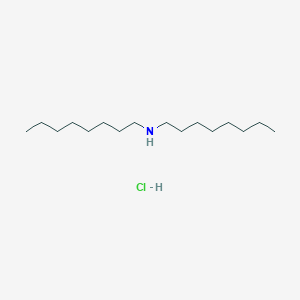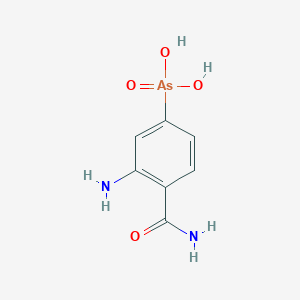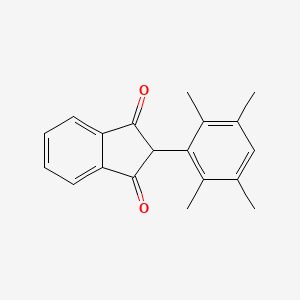
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- is an organic compound that belongs to the class of indandiones It is characterized by the presence of a 1,3-indandione core structure substituted with a 2-(2,3,5,6-tetramethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent.
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the indandione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or methylene derivatives.
Scientific Research Applications
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- involves its interaction with specific molecular targets and pathways. For example, as an anticoagulant, it inhibits vitamin K reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors . This results in the prevention of blood clot formation.
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: The parent compound with a similar core structure but without the tetramethylphenyl substitution.
Phenindione: A derivative used as an anticoagulant with a phenyl group substitution.
Indanone: A closely related compound with a ketone group instead of the diketone structure.
Uniqueness
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tetramethylphenyl group enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
6549-59-3 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-10-9-11(2)13(4)16(12(10)3)17-18(20)14-7-5-6-8-15(14)19(17)21/h5-9,17H,1-4H3 |
InChI Key |
SGBVKPAARRKINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


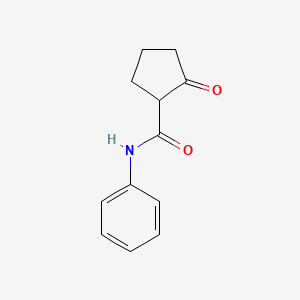
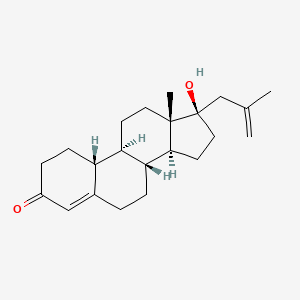

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)

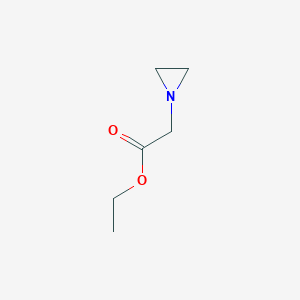
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
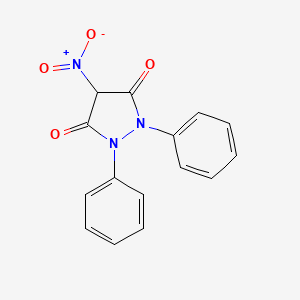


![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
